5-Methyl-1-propylindoline-2,3-dione

Übersicht

Beschreibung

The compound of interest, 5-Methyl-1-propylindoline-2,3-dione, is a derivative of the isoindoline class, which is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered lactam ring. The isoindoline nucleus is a versatile scaffold in medicinal chemistry and organic synthesis, often modified to enhance biological activity or to create novel materials with unique properties.

Synthesis Analysis

The synthesis of isoindoline derivatives can be achieved through various methods. For instance, the Mannich base synthesis involves the condensation of succinimide with aldehydes and amines, as demonstrated in the synthesis of related compounds like 1-(phenyl(phenylamino)methyl)pyrrolidine-2,5-dione . Another approach is the condensation reaction of amino-substituted chromones with quinolinones, which could be analogous to the synthesis of 5-Methyl-1-propylindoline-2,3-dione, as seen in the formation of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione .

Molecular Structure Analysis

Isoindoline derivatives typically exhibit a planar isoindoline-1,3-dione group, as observed in the structure of 2-(2-oxothiolan-3-yl)isoindoline-1,3-dione . This planarity is crucial for the stability of the molecule and can influence its reactivity and interaction with biological targets. The presence of substituents can introduce steric hindrance and affect the overall geometry of the molecule, as seen in the restricted motion of bridgehead phenyls in the Diels-Alder adduct of 4-methyl-1,2,4-triazoline-3,5-dione with phencyclone .

Chemical Reactions Analysis

Isoindoline derivatives can participate in various chemical reactions. For example, the meso-ionic compound formed from the reaction of N-methyl-1,2,4-triazoline-3,5-dione with tetracyclopropylethylene undergoes a rearrangement to diazetidine . This indicates that isoindoline derivatives can be reactive intermediates in the synthesis of more complex structures. The reactivity can be further manipulated by introducing different functional groups or by using catalytic systems, such as the 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane system for the synthesis of dihydropyrimidinones and hydroquinazoline-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure. For instance, the electronic structure, absorption spectra, and nonlinear optical (NLO) properties of these compounds can be studied using DFT calculations and spectral analysis . The presence of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. The complexes formed with metals like Co(II), Ni(II), Cu(II), and Zn(II) can exhibit distinct physical-chemical characteristics, including magnetic susceptibility and electronic spectra, which suggest octahedral geometries .

Wissenschaftliche Forschungsanwendungen

1. Structure Characterization

5-Methyl-1-propylindoline-2,3-dione has been studied for its structure characterization using NMR spectroscopy. For instance, research by Dioukhane et al. (2021) focused on the structure of a similar compound, 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, highlighting the role of two-dimensional NMR spectroscopy in elucidating the molecular structure (Dioukhane et al., 2021).

2. Synthesis and Biological Activity

The compound and its derivatives have been synthesized and evaluated for biological activities. Deswal et al. (2020) synthesized derivatives, such as 5-fluoro-1H-indole-2,3-dione-triazoles, exhibiting considerable antibacterial and antifungal potency (Deswal et al., 2020). Karalı (2002) also synthesized 5-nitroindole-2,3-dione derivatives and evaluated their cytotoxicity, finding significant effects against human tumor cell lines (Karalı, 2002).

3. Molecular and Crystal Structure Studies

Research has also focused on the molecular and crystal structure of related compounds. Karalı (2021) analyzed the molecular structure and isomers of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone], a compound related to 5-Methyl-1-propylindoline-2,3-dione (Karalı, 2021).

4. Non-Purine Xanthine Oxidase Inhibitors and Anti-Inflammatory Agents

Another research avenue is exploring the use of derivatives of 5-Methyl-1-propylindoline-2,3-dione as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. Šmelcerović et al. (2013) studied two cyclodidepsipeptides for their inhibitory activity against xanthine oxidase and their anti-inflammatory response (Šmelcerović et al., 2013).

5. Density Functional Theory (DFT) Calculations

Studies like those by Halim and Ibrahim (2017) have used Density Functional Theory (DFT) calculations to investigate the equilibrium geometry, energy of HOMO and LUMO, and electronic structure of related compounds (Halim & Ibrahim, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for indoline-2,3-dione derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, Schiff bases of indoline-2,3-dione have shown promising inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase .

Eigenschaften

IUPAC Name |

5-methyl-1-propylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)12(13)15/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFQBMUPSVPUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)C)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389546 | |

| Record name | SBB038754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-propylindoline-2,3-dione | |

CAS RN |

63725-87-1 | |

| Record name | SBB038754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

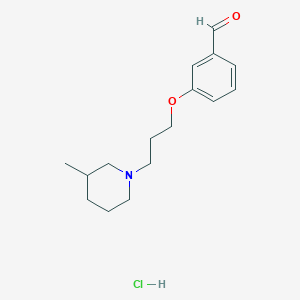

![4-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023064.png)

![[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine](/img/structure/B3023068.png)

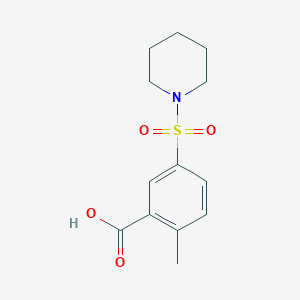

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3023071.png)

![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)